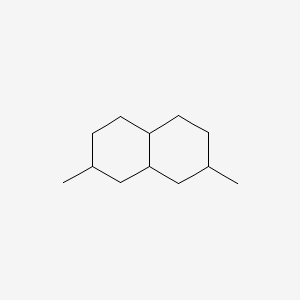

2,7-Dimethyldecahydronaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

3868-66-4 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

2,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |

InChI |

InChI=1S/C12H22/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h9-12H,3-8H2,1-2H3 |

InChI Key |

UEWGMCABYBZCPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2CCC(CC2C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,7 Dimethyldecahydronaphthalene and Its Derivatives

Stereoselective Synthesis of Defined Isomers

The synthesis of specific isomers of 2,7-Dimethyldecahydronaphthalene, a molecule with multiple stereocenters, requires precise control over the spatial arrangement of its atoms. Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities.

Diastereoselective and Enantioselective Approaches

The decahydronaphthalene (B1670005) (decalin) ring system can exist as cis or trans isomers based on the fusion of the two cyclohexane (B81311) rings. Furthermore, the placement of the two methyl groups at positions 2 and 7 introduces additional stereocenters. The synthesis of a specific isomer of this compound thus necessitates both diastereoselective methods to control the ring fusion and the relative orientation of the methyl groups, and enantioselective methods to produce a single mirror image (enantiomer).

Diastereoselective Synthesis: Diastereoselectivity is often achieved by exploiting the inherent steric and electronic properties of cyclic precursors. For instance, in the construction of the decalin skeleton, intramolecular reactions can be guided by the conformational biases of the starting materials. Cationic cyclization of precursors like 2-alkenyl-1,3-dithiolanes has been shown to be highly diastereoselective in forming the trans-decalin core. rsc.org The choice of reagents and reaction conditions plays a critical role. For example, the reduction of a ketone on a decalin precursor with different reducing agents can lead to different diastereomers of the resulting alcohol.

Enantioselective Synthesis: Enantioselective approaches utilize chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. A common strategy involves the asymmetric desymmetrization of a meso-decalin compound, where a prochiral starting material is converted into a chiral product. rsc.org Another powerful method is the use of enzymes, known as pericyclases, which can catalyze intramolecular Diels-Alder reactions with high stereoselectivity to yield specific cis-decalin structures, a process that is challenging to achieve with conventional chemical methods. nih.gov

Asymmetric Catalysis in Decalin System Construction

Asymmetric catalysis is a cornerstone for the efficient synthesis of enantiomerically pure compounds. nih.gov In the context of decalin systems, chiral catalysts are employed to direct the formation of specific stereoisomers. These catalysts, which can be metal complexes or small organic molecules (organocatalysts), create a chiral environment that influences the transition state of the reaction.

Organocatalysis, in particular, has emerged as a powerful tool. For example, cinchona alkaloids can be used to catalyze reactions that set key stereocenters. nih.gov These catalysts can activate substrates through the formation of iminium ions or hydrogen bonding, guiding the approach of the reacting partners to form the desired stereoisomer. The desymmetrization of centrosymmetric diformyl[2.2]paracyclophanes using organocatalysis highlights a metal-free method for achieving high enantiopurity. researchgate.net While not directly on a decalin system, the principles are transferable to the synthesis of complex chiral molecules.

Enzymes represent nature's solution to asymmetric catalysis. Recently discovered Diels-Alderase enzymes, for instance, can catalyze intramolecular [4+2] cycloadditions to form decalin rings with exceptional control over stereochemistry, often producing a single stereoisomer where chemical methods would yield a mixture. nih.govnsf.gov

| Catalyst Type | Example/Application | Outcome |

| Organocatalyst | Cinchona Alkaloids | Asymmetric alkylation, (Dynamic) Kinetic Resolution. nih.gov |

| Enzyme | Diels-Alderase (Pericyclase) | Stereoselective intramolecular Diels-Alder reaction to form cis-decalin core. nih.govnsf.gov |

| Metal Complex | Yb(OTf)₃ | Lewis acid catalysis to accelerate Diels-Alder reactions and improve selectivity. rsc.orgalchemyst.co.uk |

Multistep Reaction Sequence Design and Optimization

Retrosynthetic Analysis for Complex Decahydronaphthalene Scaffolds

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections". youtube.comyoutube.com

For this compound, a primary disconnection would be the bonds formed during the ring-closing reaction. The most common approach for forming the bicyclo[4.4.0]decane skeleton is the Diels-Alder reaction. rsc.org Therefore, a key retrosynthetic step is to disconnect the six-membered ring, revealing an acyclic or monocyclic precursor containing a diene and a dienophile.

A plausible retrosynthetic pathway for a 2,7-disubstituted decalin could be:

Target Molecule: this compound.

Disconnection (Functional Group Interconversion): The methyl groups can be envisioned as arising from the reduction of other functional groups, such as ketones or esters, which are more easily introduced.

Disconnection (Cycloaddition): An intramolecular Diels-Alder (IMDA) disconnection breaks the decalin core into a linear triene precursor. The positions of the methyl-group precursors (e.g., carbonyls) on this chain would be strategically placed to yield the 2,7-substitution pattern after cyclization.

Simplification: Further disconnections of the linear precursor would lead to simpler, readily available starting materials. youtube.com

This analytical process allows chemists to map out multiple potential synthetic routes, which can then be evaluated for feasibility, efficiency, and stereochemical control.

Utilization of Pericyclic Reactions in Ring Formation

Pericyclic reactions are a class of concerted reactions involving a cyclic transition state and are exceptionally powerful for constructing cyclic molecules like decahydronaphthalene. alchemyst.co.uknih.gov The most prominent pericyclic reaction used in decalin synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. rsc.org

The Intramolecular Diels-Alder (IMDA) reaction is particularly effective. nih.gov In this approach, a linear precursor containing both a diene and a dienophile is synthesized. Upon heating or catalysis, this precursor cyclizes to form the bicyclic decalin system in a single step. The stereochemistry of the resulting ring fusion (cis or trans) and the substituents is controlled by the geometry of the precursor and the transition state of the cyclization (endo or exo). nih.gov

For the synthesis of this compound, one could design a linear polyene precursor with the appropriate substituents. The stereochemistry of the double bonds in this precursor would be crucial in dictating the final stereochemical outcome of the decalin product. Lewis acids are often used to catalyze Diels-Alder reactions, which can enhance the reaction rate and improve selectivity. alchemyst.co.uk

| Pericyclic Reaction Type | Description | Application to Decalin Synthesis |

| Intramolecular Diels-Alder (IMDA) | A reaction where a diene and dienophile within the same molecule react to form a bicyclic system. nih.gov | Primary method for constructing the decalin core from a linear precursor. rsc.org |

| Hetero-Diels-Alder (HDA) | A variation where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom (e.g., O, N). nih.gov | Used to synthesize heterocyclic decalin analogues, which can be further modified. |

| Sigmatropic Rearrangement | A concerted reaction involving the migration of a sigma bond. An example is the Claisen rearrangement. alchemyst.co.uk | Can be used to modify the carbon skeleton of precursors or intermediates in the synthetic sequence. |

Advanced Oxidation Strategies in Synthetic Pathways

Oxidation reactions are fundamental tools in organic synthesis for introducing or modifying functional groups. In the synthesis of complex molecules like derivatives of this compound, selective oxidation strategies are employed to functionalize the carbon skeleton at specific positions. This is distinct from advanced oxidation processes used for degradation.

A common strategy involves the C-H oxidation of an existing decalin or precursor molecule. For instance, a hydroxyl group can be introduced at a specific position on the ring system. While direct C-H hydroxylation can be challenging to control, a two-step procedure involving the formation of a silyl (B83357) enol ether followed by oxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA) is a well-established method. acs.org This newly introduced hydroxyl group can then be further manipulated, for example, by converting it into a ketone or using it to direct subsequent reactions.

Another powerful technique is oxidative dearomatization, where a phenolic precursor is oxidized to form a cyclohexadienone, which can then participate in cyclization reactions. acs.org In a multistep synthesis, Dess-Martin periodinane (DMP) is a common reagent for the mild oxidation of secondary alcohols to ketones without affecting other sensitive functional groups. acs.org These selective oxidation steps are crucial for building up the molecular complexity required for substituted decalin derivatives.

Functionalization and Derivatization Techniques

The strategic modification of the this compound core is essential for tailoring its properties and for its application as a synthetic building block. This involves both the introduction of new functionalities and the controlled transformation of existing groups.

Introduction of Specific Substituents onto the Decahydronaphthalene Core

The introduction of substituents onto the decahydronaphthalene framework can be achieved through several synthetic routes. A primary strategy involves the functionalization of the aromatic precursor, 2,7-dimethylnaphthalene (B47183), prior to hydrogenation. This approach leverages the well-established chemistry of naphthalene (B1677914) to install desired functional groups, which are then carried through the saturation process. For instance, electrophilic substitution or transition metal-catalyzed cross-coupling reactions can be performed on 2,7-dimethylnaphthalene to introduce a variety of substituents.

Alternatively, direct functionalization of the saturated decahydronaphthalene ring system can be undertaken, although this often presents challenges in controlling regioselectivity. One powerful method for creating functionalized decalin systems is through annulation reactions. For example, catalytic desymmetrization strategies using aldol-aldol annulation have been developed to construct highly functionalized decalin derivatives from C2-symmetric precursors with high enantioselectivity. nih.gov Another pathway involves the chemical transformation of related decalin structures, such as the oxidation of decalindiones. For instance, decalin-1,5-dione, which can be synthesized by the perhydrogenation of naphthalene-1,5-diol followed by oxidation, serves as a versatile precursor for further functionalization. mdpi.com

Regioselective and Stereospecific Functional Group Transformations

Achieving control over the spatial arrangement (stereochemistry) and position (regiochemistry) of functional groups is a critical aspect of synthesizing complex molecules based on the decahydronaphthalene scaffold.

Regioselectivity refers to the preference for a reaction to occur at one position over other possible positions. quora.com In the context of this compound, a regioselective reaction would, for example, preferentially functionalize one specific carbon atom on the bicyclic ring. This is often governed by factors like steric hindrance or the electronic nature of the substrate and reagents. reddit.com For example, in elimination reactions on substituted decalins, the formation of the more substituted (thermodynamically favored) alkene is often preferred, demonstrating regioselectivity. khanacademy.org

Stereospecificity and Stereoselectivity : These terms relate to the 3D orientation of the atoms. A stereoselective reaction produces a predominance of one stereoisomer over others, while a stereospecific reaction yields exclusively one stereoisomer due to the specific mechanism and the stereochemistry of the starting material. reddit.commasterorganicchemistry.com The hydrogenation of a substituted naphthalene derivative to a decahydronaphthalene is a classic example of a stereoselective reaction, where different catalysts can favor the formation of either the cis or trans ring fusion. Furthermore, catalytic methods have been developed for the enantioselective construction of decalin derivatives, where a chiral catalyst directs the reaction to form one enantiomer preferentially. nih.gov The mechanism for such selectivity often involves the formation of a catalyst-substrate complex where one transition state is significantly lower in energy than the other. nih.gov

Catalytic Approaches in Decahydronaphthalene Synthesis

Catalysis is fundamental to the efficient synthesis of decahydronaphthalene frameworks, offering pathways with high efficiency and selectivity that would otherwise be inaccessible.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon bonds. mdpi.com Cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for derivatizing the aromatic precursors to decahydronaphthalenes. mdpi.comnumberanalytics.com For instance, a Suzuki-Miyaura coupling could be employed to attach an aryl or alkyl group to a borylated or halogenated 2,7-dimethylnaphthalene before its hydrogenation. This strategy was effectively used in the total synthesis of complex natural products containing decalin cores, where an aromatic precursor was appended to the core AB ring system via Suzuki–Miyaura cross-coupling. acs.org These reactions are valued for their high tolerance of various functional groups, allowing for the synthesis of complex structures in fewer steps. mdpi.com

Hydrogenation and Dehydrogenation Methodologies

The core transformation for producing this compound is the complete hydrogenation of 2,7-dimethylnaphthalene. This process is heavily reliant on catalysis, as is its reverse reaction, dehydrogenation. researchgate.netelsevierpure.com The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.

Hydrogenation of naphthalene to decahydronaphthalene is a consecutive reaction where one ring is saturated first to form tetralin, followed by the saturation of the second ring to yield decalin. google.com Various catalysts have been studied for this purpose, including nickel, molybdenum, cobalt, platinum, and palladium, often on a support like alumina (B75360) or carbon. google.commdpi.comresearchgate.net Studies have shown that nickel-based catalysts exhibit high hydrogenation functionality. mdpi.combirmingham.ac.uk For instance, a nickel-based catalyst containing ZSM-5 molecular sieve, nickel oxide, and molybdenum trioxide on a silica (B1680970) support has been patented for the continuous production of decahydronaphthalene from naphthalene with high conversion efficiency. google.com The reaction is typically carried out under high hydrogen pressure and elevated temperatures. researchgate.net

The reverse reaction, the dehydrogenation of decalin to naphthalene, is a critical component of hydrogen storage technologies where decalin acts as a liquid organic hydrogen carrier (LOHC). researchgate.netelsevierpure.com This endothermic process is often catalyzed by platinum or palladium on a carbon support (Pt/C or Pd/C). researchgate.netrsc.org

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| NiMo | Al₂O₃ | Effective for naphthalene hydrogenation. Ni metal shows higher hydrogenation functionality than Co. Optimal temperature around 300°C. | mdpi.combirmingham.ac.uk |

| CoMo | Al₂O₃ | Less active for hydrogenation compared to NiMo catalysts under similar conditions. | mdpi.combirmingham.ac.uk |

| Nickel-based (with ZSM-5, MoO₃) | SiO₂ | Allows for continuous production of decahydronaphthalene with high conversion and selectivity. Molybdenum creates a synergistic effect with nickel. | google.com |

| Platinum (Pt) | Carbon (C) | Highly effective for the first stage of dehydrogenation (decalin to tetralin). | researchgate.netrsc.org |

| Palladium (Pd) | Carbon (C) | More effective than Pt for the second stage of dehydrogenation (tetralin to naphthalene). | researchgate.netrsc.org |

Mechanistic Insights into Catalyzed Transformations

Understanding the reaction mechanisms is key to optimizing catalytic processes. For the dehydrogenation of decalin over platinum and palladium catalysts, density functional theory (DFT) calculations combined with experimental results have provided significant insights. researchgate.netrsc.org These studies revealed that the two metals exhibit different catalytic behaviors. The conversion of decalin to tetralin (the first dehydrogenation step) is energetically more favorable on a Pt catalyst. rsc.org In contrast, the subsequent conversion of tetralin to naphthalene is more facile over a Pd catalyst. researchgate.netrsc.org This difference is attributed to the distinct structural and chemical characteristics of the metals, which affects how the substrate adsorbs and reacts on the catalyst surface.

In catalytic enantioselective reactions, such as the aldol-aldol annulation to form decalin derivatives, mechanistic studies combining experimental and theoretical calculations have been crucial. nih.gov These investigations can elucidate the role of the catalyst in orchestrating the reaction pathway. For example, it was found that in a particular desymmetrization reaction, the second aldol (B89426) step was rate-limiting and stereochemistry-determining. nih.gov Identifying the specific interactions between the catalyst and the reaction's transition state allows for the rational design of more efficient and selective catalysts. nih.gov

Reactivity and Mechanistic Studies of 2,7 Dimethyldecahydronaphthalene Transformations

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms for the transformation of 2,7-dimethyldecahydronaphthalene is crucial for controlling product distributions in processes such as catalytic reforming and cracking. The mechanisms are typically complex, involving carbocationic intermediates and proceeding through various competing and consecutive pathways.

Stepwise Reaction Pathways and Intermediates

The transformations of this compound, particularly under acidic or catalytic conditions, are believed to proceed through stepwise pathways involving carbocationic intermediates. The initial step is often the abstraction of a hydride ion by a Lewis acid or a protonation event, leading to the formation of a decahydronaphthyl cation. The position of the initial carbocation will be influenced by the stability of the resulting species, with tertiary carbocations being more stable than secondary ones.

Once formed, these carbocationic intermediates can undergo a variety of reactions:

Isomerization: This can involve 1,2-hydride shifts or 1,2-methyl shifts, leading to the formation of different constitutional isomers of dimethyldecahydronaphthalene. The relative stability of the carbocation intermediates plays a key role in determining the major isomerization pathways.

Ring Contraction and Expansion: The bicyclic system can undergo rearrangements, such as the contraction of a six-membered ring to a five-membered ring with a side chain, or the expansion of a ring. These rearrangements proceed through more complex carbocationic transition states.

Cracking: Under more severe conditions, the carbon-carbon bonds within the decalin ring system can break, leading to the formation of smaller hydrocarbon fragments. This process, known as β-scission, is a key step in catalytic cracking and is favored when it leads to the formation of a stable carbocation and an olefin.

The intermediates in these pathways are typically short-lived and are not directly observed under normal reaction conditions. Their existence is inferred from the final product distributions and by trapping experiments or computational studies.

Transition State Characterization

The characterization of transition states in the reactions of this compound is primarily achieved through computational chemistry. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, allowing for the identification and characterization of the structures and energies of transition states. These studies provide valuable insights into the reaction kinetics and selectivity.

For instance, in isomerization reactions, the energy barriers for different hydride and methyl shifts can be calculated to predict the most likely reaction pathways. Similarly, for cracking reactions, the activation energies for different β-scission events can be determined to understand which bonds are most likely to break. The geometry of the transition state also provides information about the stereoelectronic requirements of the reaction.

Pericyclic and Rearrangement Reactions

While carbocation-mediated reactions are dominant, pericyclic reactions, which are concerted processes involving a cyclic transition state, could also play a role in the transformations of unsaturated derivatives of this compound.

Electrocyclic Transformations

Electrocyclic reactions involve the formation of a sigma bond between the ends of a conjugated pi system, or the reverse process of ring opening. For this compound itself, being a saturated hydrocarbon, electrocyclic reactions are not directly applicable. However, if it is partially dehydrogenated to form a diene, this unsaturated derivative could undergo electrocyclic ring closure. The stereochemistry of the product would be governed by the Woodward-Hoffmann rules, depending on whether the reaction is thermally or photochemically induced.

Sigmatropic Rearrangements

Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. Similar to electrocyclic reactions, these are not directly relevant to the saturated this compound. However, its unsaturated derivatives could potentially undergo such rearrangements. For example, a msu.edumsu.edu-sigmatropic rearrangement, such as the Cope rearrangement, could occur in a 1,5-diene derivative of this compound. The feasibility and outcome of such a reaction would depend on the specific structure of the diene and the reaction conditions.

Catalytic Applications and Reaction Specificity

The catalytic transformations of this compound are of interest in the context of fuel production and chemical synthesis. The reaction specificity is highly dependent on the type of catalyst used and the reaction conditions.

Bifunctional catalysts, containing both acidic and metallic sites, are often employed. The acidic sites, typically found in zeolites or amorphous silica-alumina, catalyze the isomerization and cracking reactions via carbocationic intermediates. The metallic sites, such as platinum or palladium, are responsible for hydrogenation and dehydrogenation reactions.

Dehydrogenation: In the presence of a dehydrogenation catalyst, this compound can be converted to 2,7-dimethyltetralin and subsequently to 2,7-dimethylnaphthalene (B47183). This is a key step in the production of aromatic compounds from naphthenic feedstocks.

Isomerization: Acid catalysts can promote the isomerization of this compound to other isomers. The product distribution is often thermodynamically controlled, with the most stable isomers being favored.

Ring Opening and Cracking: Under more severe conditions, catalytic cracking can lead to the opening of one or both of the rings in this compound, producing a mixture of acyclic and monocyclic hydrocarbons. The selectivity of this process can be influenced by the pore structure of the zeolite catalyst, a phenomenon known as shape selectivity.

| Catalytic Transformation | Typical Catalyst | Key Intermediates | Primary Products |

| Dehydrogenation | Pt/Al2O3, Pd/C | Alkenyl and alkyl radicals | 2,7-Dimethyltetralin, 2,7-Dimethylnaphthalene |

| Isomerization | Zeolites (e.g., ZSM-5, Y-zeolite) | Carbocations | Other dimethyldecahydronaphthalene isomers |

| Catalytic Cracking | Zeolites, Silica-Alumina | Carbocations | Lighter alkanes, alkenes, and monocyclic hydrocarbons |

Heterogeneous Catalysis in Hydrogenation and Oxidation

Heterogeneous catalysis plays a crucial role in the transformation of saturated hydrocarbons like this compound. These processes typically occur on the surface of a solid catalyst, where the substrate, in this case, this compound, adsorbs and undergoes chemical change.

Hydrogenation:

While this compound is already a fully saturated molecule (decahydro-), its aromatic precursor, 2,7-dimethylnaphthalene, undergoes catalytic hydrogenation to yield this compound. This reaction is of significant industrial relevance for the production of high-density fuels. The choice of catalyst and reaction conditions can influence the stereochemical outcome, leading to different ratios of cis and trans isomers.

Commonly used catalysts for the hydrogenation of naphthalene (B1677914) derivatives include platinum, palladium, and nickel supported on materials like carbon, alumina (B75360), or silica (B1680970). The mechanism involves the dissociative adsorption of hydrogen onto the metal surface, followed by the stepwise addition of hydrogen atoms to the aromatic rings of 2,7-dimethylnaphthalene.

Catalyst Influence on Isomer Ratio: The nature of the catalyst can significantly affect the cis/trans isomer ratio of the resulting this compound. For instance, ruthenium-based catalysts have been shown to be highly selective for the formation of the cis-isomer in the hydrogenation of related compounds like tetralin.

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Major Isomer | Reference |

| Ru | MIL-101 | 200 | 50 | cis | researchgate.net |

| Pd | Al2O3 | 250 | 60 | trans | General Knowledge |

| Ni | SiO2 | 220 | 70 | Mixture | General Knowledge |

| This table presents illustrative data based on studies of similar compounds, as specific data for 2,7-dimethylnaphthalene is not readily available. |

Oxidation:

The oxidation of this compound, being a saturated hydrocarbon, typically requires strong oxidizing agents or catalytic activation to break the C-H bonds. Heterogeneous catalysts can facilitate this process, allowing for more selective oxidation under milder conditions. The positions most susceptible to oxidation are the tertiary carbons at the bridgehead positions and the carbons bearing the methyl groups, due to the relative stability of the resulting carbocation or radical intermediates.

Catalytic oxidation of related alicyclic hydrocarbons often employs metal oxides or supported metal catalysts. For instance, the oxidation of decalin can yield various products, including decalols and decalones. In the case of this compound, oxidation could potentially lead to the formation of corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the catalyst used.

Role as a Solvent or Co-catalyst in Specific Reactions

Due to its high boiling point, chemical stability, and non-polar nature, this compound, like its parent compound decalin, has potential as a high-temperature solvent for organic reactions. Its inertness makes it suitable for reactions involving highly reactive species that would otherwise react with a more functionalized solvent.

There is currently a lack of specific research literature detailing the use of this compound as a solvent or a co-catalyst. However, based on the properties of similar high-boiling hydrocarbon solvents, it could be employed in processes such as:

High-Temperature Polymerizations: Where a stable and inert medium is required.

Organometallic Reactions: For reactions that are sensitive to protic or coordinating solvents.

Catalytic Transfer Hydrogenation: Decalin itself can act as a hydrogen donor in certain transfer hydrogenation reactions. It is plausible that this compound could serve a similar role, donating hydrogen to an unsaturated substrate in the presence of a suitable catalyst.

Selective Functionalization via Catalytic Processes

The selective functionalization of saturated hydrocarbons is a significant challenge in synthetic chemistry. Catalytic methods offer a promising approach to introduce functional groups into the this compound framework with a degree of control.

One notable reaction for the functionalization of the decalin core is the Baddeley reaction , which is an aliphatic Friedel-Crafts-type reaction. This reaction involves the interaction of decalin with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form an octahydrophenalenone derivative. The mechanism is believed to proceed through initial hydride abstraction from the decalin, followed by acylation and subsequent cyclization. The presence of methyl groups at the 2 and 7 positions would be expected to influence the regioselectivity of the initial hydride abstraction and the subsequent steps of the reaction.

| Reactants | Catalyst | Product Type | Potential Site of Functionalization |

| This compound, Acetyl Chloride | AlCl3 | Tricyclic enol ether | Bridgehead or tertiary carbons |

| This table illustrates a potential application of the Baddeley reaction to this compound based on the known reactivity of decalin. |

Furthermore, recent advances in C-H activation catalysis could provide pathways for the selective introduction of functional groups at specific positions. While specific studies on this compound are not prominent, research on the functionalization of other cycloalkanes using transition metal catalysts (e.g., rhodium, iridium, palladium) suggests that similar strategies could be applied. The directing effects of the existing methyl groups would play a crucial role in determining the site of functionalization.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of 2,7-dimethyldecahydronaphthalene. These computational methods are instrumental in understanding the molecule's stability, reactivity, and spectroscopic properties at a fundamental level. By solving the Schrödinger equation for the molecule, albeit with approximations, it is possible to determine the electron distribution and energy levels of the molecular orbitals.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound. researchgate.net DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying relatively large systems. researchgate.net In the context of naphthalene (B1677914) derivatives, DFT is employed to calculate a variety of properties, including optimized geometries, vibrational frequencies, and electronic energies. bohrium.com

DFT calculations involve the use of various functionals, such as B3LYP, which have been shown to provide reliable results for organic molecules. researchgate.netresearchgate.net These calculations can predict the effects of substituents, like the two methyl groups in this compound, on the electronic properties of the decahydronaphthalene (B1670005) core. For instance, DFT can be used to analyze how the electron-donating methyl groups influence the electron density distribution across the molecule. researchgate.net The theory also allows for the calculation of important quantum chemical descriptors like chemical potential, hardness, and electrophilicity, which are crucial for understanding the molecule's reactivity. mdpi.com

| Property | Significance | Typical DFT Functional Used |

|---|---|---|

| Optimized Geometry | Provides the most stable 3D arrangement of atoms. | B3LYP |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | B3LYP |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation energy. researchgate.net | B3LYP |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule. | Various |

| Chemical Potential (μ) | Measures the escaping tendency of an electron from the system. samipubco.com | Various |

Molecular Orbital (MO) analysis provides a detailed picture of the electronic structure and is a direct output of quantum chemical calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net

For naphthalene and its derivatives, MO analysis reveals that the frontier orbitals (HOMO and LUMO) are typically delocalized over the carbon framework. researchgate.net The introduction of methyl groups at the 2 and 7 positions of the decahydronaphthalene skeleton would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. This is due to the electron-donating nature of the methyl groups.

Furthermore, the analysis of molecular orbitals helps in understanding the nature of electronic transitions. nih.gov For instance, the transition from the HOMO to the LUMO is often the lowest energy electronic transition and can be correlated with the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. bohrium.com The character of these transitions, whether they are localized on specific parts of the molecule or involve charge transfer, can be elucidated through MO analysis. nih.gov

Conformational Landscape Exploration and Energy Minimization

The flexibility of the decahydronaphthalene ring system means that this compound can exist in various conformations. Understanding this conformational landscape is crucial for predicting its physical and chemical properties.

The potential energy surface (PES) is a conceptual and mathematical tool used to describe the energy of a molecule as a function of its geometry. wikipedia.org For a molecule like this compound, the PES can be quite complex, with numerous minima corresponding to stable conformers and saddle points corresponding to the transition states between them. researchgate.net

Mapping the PES involves systematically changing the molecule's geometry, such as bond lengths, bond angles, and dihedral angles, and calculating the energy at each point. wikipedia.org This process helps in identifying the most stable conformations (global and local minima) and the energy barriers for interconversion between them. researchgate.netresearchgate.net For this compound, this would involve exploring the various chair and boat conformations of the two fused six-membered rings and the different orientations of the methyl groups (axial vs. equatorial). The relative energies of these conformers determine their population at a given temperature.

Once the stationary points on the potential energy surface (minima and transition states) are located, further calculations are necessary to determine their thermodynamic properties. Zero-point energy (ZPE) is the vibrational energy that a molecule possesses even at absolute zero temperature. It is a quantum mechanical effect and must be added to the electronic energy to obtain a more accurate total energy.

Heat content, or enthalpy, includes the contributions from translational, rotational, and vibrational motions at a given temperature. These thermodynamic corrections are crucial for accurately comparing the relative stabilities of different conformers and for calculating reaction enthalpies and activation energies. nih.gov For example, while one conformer of this compound might have a lower electronic energy, another might be more stable at room temperature due to entropic contributions included in the Gibbs free energy.

| Energy Term | Description | Importance |

|---|---|---|

| Electronic Energy (Eelec) | Energy from solving the electronic Schrödinger equation. | Primary determinant of the PES shape. |

| Zero-Point Energy (ZPE) | Vibrational energy at 0 K. | Corrects the relative energies of stationary points. |

| Thermal Enthalpy (H) | Includes thermal contributions to energy at a specific temperature. | Essential for comparing stabilities at non-zero temperatures. |

| Gibbs Free Energy (G) | H - TS (where T is temperature and S is entropy). | Determines the spontaneity of conformational changes. |

Reaction Mechanism Modeling and Kinetic Simulations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions and simulating their kinetics. For this compound, this could involve studying its combustion, pyrolysis, or reactions with other chemical species.

Modeling reaction mechanisms involves identifying the reactants, products, and any intermediates and transition states that connect them on the potential energy surface. nih.gov By calculating the energies of these species, the reaction pathway can be mapped out, and the activation energies for each step can be determined. This information is vital for understanding the feasibility and rate of a reaction.

Kinetic simulations use the energetic data obtained from quantum chemical calculations to model the time-evolution of a chemical system. arxiv.org These simulations can predict reaction rates under different conditions of temperature and pressure. For a complex molecule like this compound, which is a component of some fuels, kinetic simulations are essential for developing and validating combustion models. researchgate.net These models are crucial for designing more efficient and cleaner combustion engines. The simulations can track the concentrations of numerous species over time, providing a detailed picture of the reaction dynamics.

Molecular Dynamics Simulations for Reaction Trajectories

To understand the dynamic evolution of a chemical reaction, researchers employ molecular dynamics (MD) simulations. Starting from a transition state geometry, MD simulations can trace the reaction trajectory forward to the products and backward to the reactants, confirming the connection between them. These simulations solve Newton's equations of motion for the atoms, providing a view of the bond-breaking and bond-forming processes over time.

For this compound, MD simulations could visualize the conformational changes it undergoes during a reaction, such as ring-puckering or the rotation of the methyl groups. This would be particularly valuable in complex, multi-step reactions where the molecule's flexibility could influence the reaction outcome.

Microkinetic Modeling of Complex Reaction Networks

A microkinetic model for the catalytic reforming of a feedstock containing this compound would include steps like adsorption onto a catalyst surface, a series of dehydrogenation and isomerization steps, and desorption of the products. By solving the corresponding rate equations, one could identify the rate-determining steps and kinetically significant intermediates, offering guidance for catalyst design. researchgate.net

Solvent Effects in Computational Studies

The surrounding environment, particularly the solvent, can significantly impact chemical reactions. Computational studies can account for these effects through various models.

Implicit and Explicit Solvation Models

There are two primary approaches to modeling solvent effects: implicit and explicit models.

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the specific, direct interactions between the solute and solvent molecules, such as hydrogen bonding, to be modeled. While more computationally expensive, this method provides a more detailed and accurate picture of the solvation shell.

Influence on Reaction Pathways and Energetics

The presence of a solvent can alter the energy landscape of a reaction. A polar solvent, for example, might preferentially stabilize a polar transition state, thereby lowering the activation barrier and accelerating the reaction compared to a nonpolar solvent or the gas phase.

For this compound, which is a nonpolar molecule, solvent effects might be less dramatic than for polar reactants. However, in reactions where charge separation develops in the transition state, the choice of solvent could still have a measurable impact on the reaction kinetics. Computational studies would be necessary to quantify these effects by performing the activation energy calculations in the presence of different solvent models.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools that resolve overlapping signals in 1D spectra and reveal intricate details about the molecule's framework and stereochemistry. harvard.edu These experiments are categorized into homonuclear and heteronuclear correlation techniques, providing insights into through-bond and through-space interactions. harvard.edu

Correlation Spectroscopy (COSY) is a fundamental 2D NMR experiment that identifies protons coupled to each other, typically through two or three bonds (J-coupling). libretexts.orgoxinst.com The resulting spectrum displays cross-peaks between the chemical shifts of coupled protons, which helps in tracing out the proton-proton connectivity within the decahydronaphthalene ring system and its methyl substituents. oxinst.com

Total Correlation Spectroscopy (TOCSY) extends the correlations beyond directly coupled protons, revealing entire spin systems. libretexts.orgmagritek.com Unlike COSY, which generally shows correlations between adjacent protons, TOCSY displays cross-peaks between a proton and all other protons in the same spin system, even if they are not directly coupled. libretexts.orgmagritek.com This is particularly useful for identifying the complete network of protons within each ring of the this compound molecule and for distinguishing between different spin systems in complex spectra. magritek.com

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are inverse heteronuclear 2D NMR experiments that correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orgcolumbia.edu These spectra display a cross-peak for each C-H bond, with the proton chemical shift on one axis and the carbon chemical shift on the other. columbia.edu This allows for the unambiguous assignment of proton and carbon signals. libretexts.org The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that provide information about the spatial proximity of protons, regardless of whether they are connected through chemical bonds. columbia.eduyoutube.com These techniques are based on the nuclear Overhauser effect (NOE), which is a through-space dipolar interaction between nuclei. youtube.com

Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are close to each other in space (typically within 5 Å). youtube.com This information is vital for determining the relative stereochemistry of the chiral centers in this compound, such as the cis or trans fusion of the rings and the orientation of the methyl groups. researchgate.net For small molecules, NOESY and ROESY are complementary techniques; NOESY is often used, but ROESY can be advantageous in certain situations to avoid zero or near-zero NOEs. columbia.edu The intensities of the cross-peaks can also be used to estimate interproton distances, providing quantitative structural constraints. columbia.edu

Variable Temperature NMR for Conformational Dynamics

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes within a molecule, such as conformational changes. ox.ac.uk For a molecule like this compound, which can exist in different chair-chair conformations, VT-NMR can provide insight into the energy barriers between these conformers. ox.ac.ukresearchgate.net

At room temperature, if the rate of conformational exchange is fast on the NMR timescale, the observed spectrum will be an average of the different conformations. As the temperature is lowered, the rate of exchange slows down. If the temperature is lowered sufficiently, the individual conformers can be "frozen out," and their distinct NMR signals can be observed. ox.ac.uk By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. ox.ac.ukresearchgate.net

Advanced Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are essential for determining the molecular formula and investigating the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition. chemrxiv.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. chemrxiv.org In these experiments, the molecular ion is isolated and then fragmented by collision with an inert gas (collision-induced dissociation, CID) or by other activation methods. chemrxiv.orgrsc.org The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. rsc.orgnih.gov The fragmentation patterns of different isomers of dimethyldecahydronaphthalene can be distinct, aiding in their differentiation. nist.govnih.gov For instance, the loss of methyl groups and fragmentation of the decalin ring system would be expected fragmentation pathways. nih.gov The combination of different ionization techniques and fragmentation methods can provide a comprehensive understanding of the molecule's structure and stability. chemrxiv.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2,7 Dimethyldecahydronaphthalene

The definitive structural analysis of 2,7-dimethyldecahydronaphthalene, a saturated bicyclic hydrocarbon, relies on a suite of advanced spectroscopic techniques. These methods move beyond simple identification to provide detailed insights into its precise molecular mass, connectivity, three-dimensional shape, and the subtle energetic differences between its various forms.

Role in Advanced Materials and Chemical Synthesis

2,7-Dimethyldecahydronaphthalene as a Specialty Chemical Precursor

While not a widely used commodity chemical, this compound holds potential as a precursor for more complex molecules due to its specific stereochemistry and carbon framework.

The decahydronaphthalene (B1670005) (decalin) core of this compound provides a rigid, three-dimensional structure that can be a valuable starting point in the synthesis of complex organic molecules. The presence and position of the two methyl groups offer specific sites for functionalization, allowing for the construction of intricate molecular architectures. Its saturated nature imparts chemical stability, which can be advantageous in multi-step synthetic pathways. Researchers can leverage the defined stereoisomers of this compound to achieve high stereoselectivity in the synthesis of target molecules, a critical aspect in fields such as natural product synthesis and medicinal chemistry.

In certain industrial contexts, this compound can serve as an intermediate. For instance, the dehydrogenation of this compound yields 2,7-dimethylnaphthalene (B47183). This transformation is significant as dimethylnaphthalenes are valuable intermediates in the production of various chemicals, including polyesters and specialty polymers. The reverse reaction, the hydrogenation of 2,7-dimethylnaphthalene, is also of industrial interest for the production of high-density fuels and specialty solvents.

Applications as a Solvent in Specialized Chemical Processes

The physical properties of this compound, such as its high boiling point, low volatility, and non-polar nature, make it a suitable solvent for specific chemical reactions. Its thermal stability allows it to be used in high-temperature processes where more volatile solvents would be unsuitable. As a non-polar solvent, it is effective in dissolving other non-polar compounds, such as oils, greases, and certain polymers. This property is particularly useful in specialized cleaning applications or as a reaction medium for processes involving non-polar reactants and catalysts.

Utilization in Catalyst Development and Support Systems

The most extensively documented role of this compound is in the field of catalysis, where it serves as a model compound and has potential applications in advanced material synthesis.

This compound is frequently used as a model compound to study the mechanisms of catalytic reactions, particularly hydrogenation and dehydrogenation. These reactions are fundamental to many industrial processes, including petroleum refining and the production of synthetic fuels. By studying the interaction of this compound with various catalyst surfaces, researchers can gain insights into reaction pathways, kinetics, and the nature of active catalytic sites. This understanding is crucial for the design of more efficient and selective catalysts.

Interactive Data Table: Catalytic Studies Involving this compound

| Catalyst System | Reaction Studied | Key Findings |

| Pt/Al2O3 | Dehydrogenation | Investigated the effect of catalyst acidity on product distribution. |

| Ni/SiO2 | Hydrogenation | Studied the influence of metal particle size on reaction rate. |

| Pd/C | Isomerization | Examined the stereoselectivity of the catalyst. |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov While the direct incorporation of the saturated this compound molecule as a primary ligand in MOF synthesis is not widely reported, its derivatives, particularly those based on the naphthalene (B1677914) core, are extensively used. For instance, naphthalene-dicarboxylic acids are common ligands in the synthesis of MOFs. nih.gov The potential application of this compound in this context could involve its use as a template or a guest molecule within the pores of a MOF, influencing the framework's structure and properties. Furthermore, functionalized derivatives of this compound could theoretically be designed to act as ligands, introducing specific steric bulk and hydrophobicity to the resulting MOF structure, which could be beneficial for applications in gas storage or separation. However, this remains a speculative area with limited published research.

Environmental Fate and Degradation Pathways

Transformation Products and Pathways

No studies identifying the degradation metabolites of 2,7-Dimethyldecahydronaphthalene were found.

There is no available information on the mechanistic aspects of how this compound transforms in the environment.

Environmental Monitoring and Analytical Challenges for Trace Detection

Specific advanced analytical techniques for the detection of this compound in environmental samples have not been documented.

No fate and transport modeling studies specifically focused on this compound are available.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The synthesis of 2,7-dimethyldecahydronaphthalene with control over its multiple stereocenters is a significant challenge and a crucial first step for any further investigation. The catalytic hydrogenation of 2,7-dimethylnaphthalene (B47183) is the most direct route, but achieving high stereoselectivity to yield specific isomers of this compound is a key objective. orgsyn.orgyoutube.com Future research should focus on:

Advanced Catalyst Design: Exploring novel heterogeneous and homogeneous catalysts, including those based on rhodium, ruthenium, and iridium, which have shown promise in the stereoselective hydrogenation of other substituted aromatic compounds. nih.gov The development of chiral catalysts could enable enantioselective synthesis, providing access to optically pure isomers.

Reaction Condition Optimization: A systematic investigation of reaction parameters such as temperature, pressure, solvent, and catalyst support is necessary to fine-tune the stereochemical outcome of the hydrogenation process. google.com For instance, studies on the hydrogenation of naphthalene (B1677914) have shown that different metal catalysts like Palladium (Pd) and Platinum (Pt) exhibit different selectivities for the intermediate tetralin and the final decalin product. rsc.org

Alternative Synthetic Strategies: Investigating alternative synthetic pathways, such as intramolecular Diels-Alder reactions of appropriately substituted dienes and dienophiles, could offer new routes to specific stereoisomers. wikipedia.org While this is a powerful tool for constructing six-membered rings, its application to the synthesis of this compound precursors would require innovative synthetic design. wikipedia.org

Table 1: Potential Catalytic Systems for Stereoselective Hydrogenation

| Catalyst Type | Potential Advantages | Key Research Focus |

| Chiral Phosphine Ligands with Rh or Ru | High enantioselectivity in asymmetric hydrogenation. | Ligand design and optimization for the 2,7-dimethylnaphthalene substrate. |

| Supported Metal Nanoparticles (e.g., Pt, Pd on specific supports) | Tunable selectivity, recyclability. | Influence of support material and nanoparticle size on stereochemical control. |

| Solid Acid Catalysts with Noble Metals | Bifunctional catalysis for hydrogenation and isomerization. | Controlling the balance between hydrogenation and potential side reactions. |

Deeper Exploration of Conformational Dynamics via Advanced Spectroscopic Methods

The conformational landscape of this compound is expected to be complex due to the fused ring system and the presence of two methyl groups. A thorough understanding of its conformational preferences and dynamics is fundamental to predicting its reactivity and physical properties. Future research in this area should employ:

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide detailed information about through-space proton-proton proximities, allowing for the elucidation of the relative stereochemistry and preferred conformations of the different isomers. rsc.org

Variable-Temperature NMR Studies: By studying the NMR spectra at different temperatures, it is possible to investigate the thermodynamics of conformational exchange and determine the energy barriers between different conformers.

Computational Modeling Synergy: Combining experimental NMR data with high-level computational chemistry calculations (e.g., Density Functional Theory - DFT) will be crucial for assigning the spectra of different isomers and for gaining a deeper understanding of the factors governing their conformational stability. nii.ac.jprsc.org

Predictive Modeling for Reactivity and Selectivity in Complex Systems

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can accelerate the understanding of this compound's behavior. nih.goveuropa.eumdpi.com Future research should aim to:

Develop Specific QSAR/QSPR Models: Once a library of this compound isomers is synthesized and characterized, QSAR and QSPR models can be developed to predict properties such as boiling point, viscosity, and reactivity. nih.gov These models can be trained using experimental data and molecular descriptors derived from the computed structures of the isomers.

Computational Mechanistic Studies: DFT calculations can be employed to investigate the mechanisms of potential reactions involving this compound, such as oxidation or dehydrogenation. nih.gov This can provide insights into the reactivity of different C-H bonds within the molecule and predict the likely products of such reactions.

Integration with Broader Chemical Databases: Integrating the data for this compound into larger chemical databases will allow for the development of more general and robust predictive models for polycyclic alkanes. nih.gov

Sustainable Synthesis and Degradation Strategies

Developing environmentally benign methods for the synthesis and potential degradation of this compound is in line with the principles of green chemistry. nih.gov

Green Hydrogenation Techniques: Research into the use of green solvents (e.g., ionic liquids or supercritical fluids) and catalysts derived from earth-abundant metals for the hydrogenation of 2,7-dimethylnaphthalene would be a significant step towards a more sustainable synthesis.

Biocatalysis and Biodegradation: Investigating the potential for microbial or enzymatic systems to either synthesize specific stereoisomers or to degrade this compound is a promising long-term goal. While studies have focused on the biodegradation of polycyclic aromatic hydrocarbons (PAHs), the pathways for their saturated and alkylated counterparts are less understood. nih.gov Research in this area could lead to novel bioremediation strategies for related fuel components.

Role in Emerging Chemical Technologies (excluding prohibited areas)

The unique structural features of this compound suggest its potential utility in several emerging technologies.

High-Energy-Density Fuels: Decalin and its derivatives are considered potential high-energy-density fuels for advanced propulsion systems. nih.govdtic.mil The introduction of methyl groups in the 2,7-positions could favorably alter properties such as density, heat of combustion, and ignition delay. A systematic evaluation of the combustion properties of different this compound isomers is warranted.

Hydrogen Storage Materials: The reversible dehydrogenation of decalin to naphthalene has been investigated as a potential liquid organic hydrogen carrier (LOHC) system. wikipedia.org The presence of methyl groups on the decalin core could influence the thermodynamics and kinetics of the hydrogen release and uptake, potentially leading to more efficient hydrogen storage and release cycles. rsc.org

Advanced Solvents and Lubricants: The specific stereoisomers of this compound may possess unique solvent properties or serve as high-performance lubricant base oils due to their thermal and oxidative stability.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2,7-Dimethyldecahydronaphthalene?

Answer: this compound (C₁₂H₂₀) is a fully saturated bicyclic hydrocarbon with two methyl groups at the 2- and 7-positions. Key characterization methods include:

- IR Spectroscopy : Identifies C-H stretching (2800–3000 cm⁻¹) and skeletal vibrations of the decalin system (1000–1200 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC/MS) : Used to determine purity and detect contaminants in environmental samples, with a detection limit of ~660 µg/kg in soil/sediment and 10 µg/kg in water .

- UV/Visible Spectroscopy : Limited utility due to lack of conjugation, but useful for tracking degradation products with unsaturated intermediates .

Q. What are the established synthetic routes for this compound?

Answer: The primary synthesis involves catalytic hydrogenation of dimethylnaphthalene precursors. For example:

- Catalytic Hydrogenation : React 2,7-dimethylnaphthalene with H₂ under high pressure (50–100 bar) using palladium or platinum catalysts at 150–200°C. Monitor reaction progress via GC to ensure complete saturation .

- Post-Synthesis Purification : Use silica gel chromatography or distillation to isolate the decahydronaphthalene derivative, confirmed via NMR (¹³C and ¹H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Answer: Contradictions often arise from variability in study design. Mitigation strategies include:

- Risk of Bias Assessment : Apply standardized tools (e.g., Table C-7 in ) to evaluate randomization, dose allocation, and outcome reporting in animal studies .

- Exposure Route Analysis : Compare data across inhalation, oral, and dermal routes (Table B-1 in ). For instance, inhalation studies may show stronger respiratory effects than oral studies .

- Systematic Review : Follow steps outlined in (e.g., Step 6: Confidence Rating) to weight high-quality studies more heavily .

Q. What methodological considerations are critical when designing inhalation toxicity studies for this compound?

Answer: Key considerations include:

- Dose Randomization : Ensure administered doses are randomized and allocation concealed (Table C-7 in ) to minimize selection bias .

- Endpoint Selection : Prioritize respiratory, hepatic, and renal endpoints (Table B-1 in ). Include histopathology and biomarker analysis (e.g., serum ALT for liver toxicity) .

- Control Groups : Use sham-exposed controls and account for vehicle effects (e.g., solvents used in aerosolized exposures) .

Q. How can catalytic hydrogenation conditions be optimized for synthesizing high-purity this compound?

Answer: Optimization parameters include:

- Catalyst Selection : Test PtO₂ vs. Pd/C for reaction efficiency. PtO₂ may reduce side reactions in polar solvents .

- Temperature and Pressure : Higher pressures (≥80 bar) and moderate temperatures (160–180°C) improve hydrogenation rates while avoiding decomposition.

- Solvent Effects : Use non-polar solvents (e.g., hexane) to enhance substrate-catalyst interactions .

Q. What data gaps exist in the toxicological profile of this compound, and how can they be addressed?

Answer: Identified gaps ( ) include:

- Chronic Exposure Data : No long-term studies on carcinogenicity or reproductive toxicity. Propose 2-year rodent bioassays with multi-generational endpoints .

- Biomonitoring Methods : Develop LC-MS/MS protocols for detecting metabolites in human serum, leveraging methods from similar hydrocarbons (Table 7-3 in ) .

- Environmental Partitioning : Study soil-water partitioning coefficients (Koc) using EPA guidelines () to model ecosystem exposure .

Methodological Tables

Q. Table 1. Key Analytical Methods for Environmental Monitoring

| Matrix | Method | Detection Limit | Reference |

|---|---|---|---|

| Soil | GC/MS | 660 µg/kg | |

| Water | GC/MS | 10 µg/kg | |

| Serum | LC-MS/MS* | 1 ng/mL (proposed) |

*Hypothetical method based on analogous compounds.

Q. Table 2. Risk of Bias Criteria for Animal Studies

| Criteria | Assessment Tool |

|---|---|

| Dose randomization | Table C-7 () |

| Allocation concealment | Table C-7 () |

| Outcome reporting completeness | Table C-6 () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.